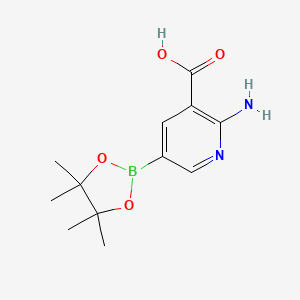

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is a boronate-containing pyridine derivative with a carboxylic acid group at position 3, an amino group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups: the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid and amino groups provide sites for further derivatization or hydrogen bonding interactions .

Properties

Molecular Formula |

C12H17BN2O4 |

|---|---|

Molecular Weight |

264.09 g/mol |

IUPAC Name |

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-8(10(16)17)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15)(H,16,17) |

InChI Key |

KVDZUCSQQBHATH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid typically involves the borylation of 2-amino-5-bromonicotinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halides such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, facilitating the formation of boron-oxygen or boron-nitrogen bonds. This interaction is crucial in its application in boron neutron capture therapy, where the compound accumulates in cancer cells and captures neutrons, leading to the release of high-energy particles that destroy the cancer cells.

Comparison with Similar Compounds

Methyl 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Structure : The carboxylic acid group is esterified to a methyl ester (COOCH₃).

- Properties : Increased lipophilicity compared to the carboxylic acid form, enhancing solubility in organic solvents. Stability concerns require storage at 2–8°C under inert atmospheres .

- Applications : Used as a precursor for prodrugs or intermediates in synthetic chemistry due to its improved handling properties.

N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]acetamide

- Structure: The amino group is acetylated (NHCOCH₃).

- Properties: Reduced nucleophilicity of the amino group, which may hinder its role as a directing group in metal-catalyzed reactions.

- Applications : Useful in protecting amine functionalities during multi-step syntheses.

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

- Structure: Contains a methylamino group (NHCH₃) at position 2 and a nitrile (CN) at position 3.

- The methylamino group offers moderate basicity compared to the primary amine .

- Applications : Explored in the synthesis of kinase inhibitors due to the nitrile’s ability to form hydrogen bonds with target proteins.

Halogen-Substituted Analogues

Methyl 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Structure: Chlorine replaces the amino group at position 2.

- Higher thermal stability compared to amino-substituted derivatives .

- Applications : Used in synthesizing halogenated biaryl structures for agrochemicals.

Benzene-Based Analogues

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Structure : Benzene ring replaces the pyridine core, with a boronate ester at position 3 and a carboxylic acid at position 1.

- Lower aqueous solubility compared to nicotinic acid derivatives .

- Applications: Primarily employed in the synthesis of non-heterocyclic biaryl carboxylic acids.

Stability and Handling Considerations

- Light Sensitivity: Methyl esters and amino-substituted derivatives require protection from light to prevent decomposition .

- Hygroscopicity : The free carboxylic acid form is prone to moisture absorption, necessitating anhydrous storage conditions .

- Thermal Stability : Halogenated derivatives (e.g., chloro-substituted) exhibit higher thermal stability, suitable for high-temperature reactions .

Commercial Availability and Purity

Biological Activity

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 244.10 g/mol

- CAS Number : 934426-22-9

- Appearance : White to light yellow crystalline powder

- Melting Point : 210 - 214 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to act as an inhibitor of specific kinases involved in cancer progression and DNA damage response pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity through the inhibition of kinases such as PKMYT1. Inhibition of PKMYT1 has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines. The compound's selectivity for PKMYT1 over other kinases enhances its potential as a therapeutic agent.

Table 1: Inhibition Potency Against PKMYT1

| Compound | IC (μM) |

|---|---|

| This compound | 0.69 |

| Control Compound A | 4.1 |

| Control Compound B | 1.2 |

*Data derived from fluorescence polarization assays evaluating enzymatic activity against PKMYT1 .

Study on Selectivity and Efficacy

In a recent study investigating the selectivity of various analogs of this compound, researchers found that modifications to the dioxaborolane moiety significantly impacted the compound's selectivity and potency against PKMYT1. The most potent analog demonstrated a 50-fold selectivity over WEE1 kinase, suggesting that structural optimizations can enhance therapeutic efficacy .

Applications in Drug Development

The compound serves as a critical intermediate in the synthesis of targeted therapies for cancer. Its ability to selectively inhibit key kinases involved in cell cycle regulation makes it a valuable candidate for further development in oncology.

Table 2: Applications in Pharmaceutical Development

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of selective kinase inhibitors for targeted cancer treatment |

| Bioconjugation | Used in attaching biomolecules to enhance drug delivery systems |

| Organic Synthesis | Valuable for creating complex molecules and materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.